4,4-Dimethyl-thiazolidine
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Overview
Description
4,4-Dimethyl-thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-thiazolidine can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-propanedithiol with an appropriate aldehyde or ketone under acidic conditions. This reaction typically proceeds via a cyclization mechanism, forming the thiazolidine ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and the use of eco-friendly solvents have been explored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
4,4-Dimethyl-thiazolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-thiazolidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological macromolecules, leading to the modulation of enzyme activity and signaling pathways. This interaction is crucial for its pharmacological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Thiazolidine: The parent compound with a similar ring structure but without the dimethyl substitution.
Thiazolidinone: A derivative with a carbonyl group at the 4-position.
Thiazole: A related heterocyclic compound with a different ring structure.
Uniqueness: 4,4-Dimethyl-thiazolidine is unique due to the presence of two methyl groups at the 4-position, which enhances its stability and reactivity compared to other thiazolidine derivatives.
Properties
CAS No. |
56400-70-5 |
---|---|
Molecular Formula |
C5H11NS |
Molecular Weight |
117.22 g/mol |
IUPAC Name |
4,4-dimethyl-1,3-thiazolidine |
InChI |
InChI=1S/C5H11NS/c1-5(2)3-7-4-6-5/h6H,3-4H2,1-2H3 |
InChI Key |
WNQXOIABKCFBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSCN1)C |
Origin of Product |
United States |
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